Cas no 2228244-51-5 (3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid)

3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid
- 2228244-51-5
- EN300-1766883
-
- インチ: 1S/C11H13NO5/c1-11(2,10(14)15)6-7-3-4-9(13)8(5-7)12(16)17/h3-5,13H,6H2,1-2H3,(H,14,15)
- InChIKey: FCURYPSHMTXTPA-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)CC1C=CC(=C(C=1)[N+](=O)[O-])O)=O
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 103Ų
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766883-0.5g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1766883-5.0g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1766883-0.05g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1766883-1.0g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1766883-5g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1766883-2.5g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1766883-0.1g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1766883-0.25g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 0.25g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1766883-10.0g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-1766883-10g |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid |
2228244-51-5 | 10g |
$4545.0 | 2023-09-20 |
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acidに関する追加情報
Introduction to 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid (CAS No. 2228244-51-5)
3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid, identified by the CAS number 2228244-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its aromatic ring system functionalized with both hydroxyl and nitro groups, alongside a branched alkyl side chain. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid consists of a phenyl ring substituted at the 4-position with a hydroxyl group (-OH) and at the 3-position with a nitro group (-NO₂). This arrangement creates a molecule with distinct electronic and steric properties, which can be exploited in drug design. The presence of both hydroxyl and nitro groups allows for multiple interaction possibilities with biological targets, including enzymes and receptors. Additionally, the 2,2-dimethylpropanoic acid moiety contributes to the compound's solubility and metabolic stability, making it an attractive scaffold for further derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both hydroxyl and nitro groups. These functional groups are known to enhance binding affinity and selectivity, which are critical factors in the development of effective drugs. For instance, studies have shown that nitroaromatic compounds can exhibit potent antioxidant and anti-inflammatory properties due to their ability to scavenge reactive oxygen species and modulate inflammatory pathways. The hydroxyl group further enhances these effects by participating in hydrogen bonding interactions with biological targets.
One of the most compelling aspects of 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid is its potential as a precursor for synthesizing more complex molecules with tailored biological activities. Researchers have utilized similar scaffolds in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The nitro group can be reduced to an amine, opening up possibilities for further functionalization into amides or other bioactive derivatives. Meanwhile, the hydroxyl group can be used to form esters or ethers, allowing for modifications that influence solubility and bioavailability.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid for potential drug candidates. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors involved in signal transduction pathways. These interactions may lead to the development of novel therapeutics that modulate cellular processes relevant to diseases such as cancer and autoimmune disorders.
The synthesis of 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid presents an interesting challenge due to the need for precise functionalization at multiple positions on the aromatic ring. Modern synthetic methodologies have made significant strides in addressing these challenges, allowing for more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce substituents selectively, while protecting group strategies ensure that reactive sites remain intact during multi-step syntheses.
The pharmacokinetic properties of 3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid are also an area of active investigation. Studies have indicated that the compound exhibits moderate oral bioavailability and favorable metabolic stability in preclinical models. These characteristics are crucial for evaluating its potential as a drug candidate, as they influence how effectively it can reach target sites within the body and how long it remains active.
In conclusion,3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid (CAS No. 2228244-51-5) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions associated with nitroaromatic compounds,this molecule is likely to play an increasingly important role in drug discovery efforts worldwide.
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